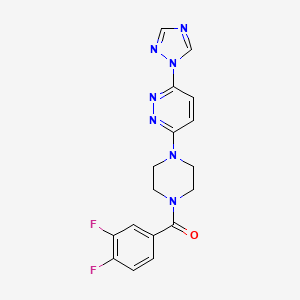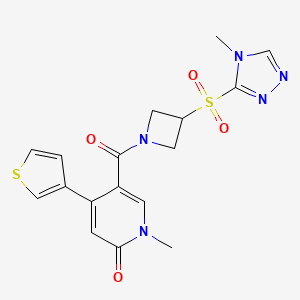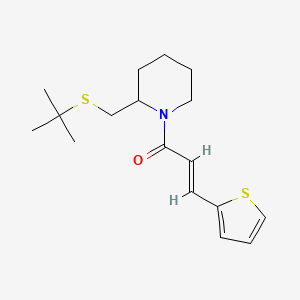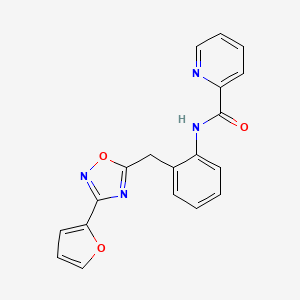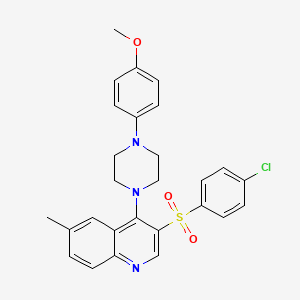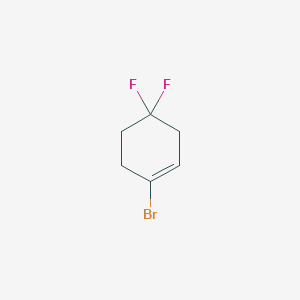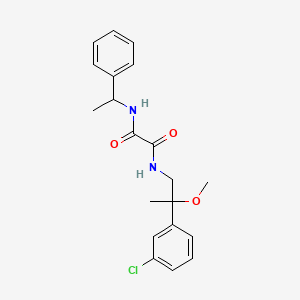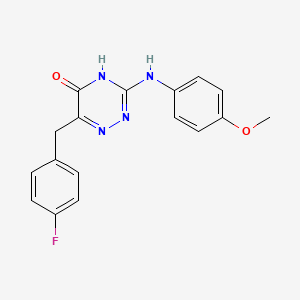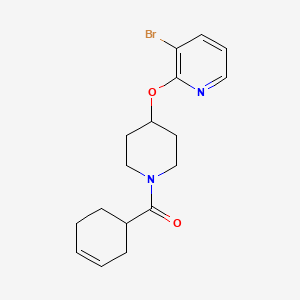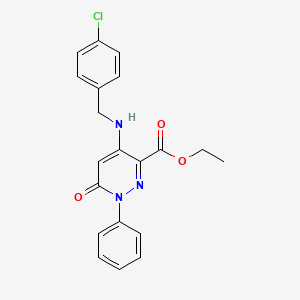
Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms. It also contains a phenyl group (a benzene ring), an ethyl ester group, and a chlorobenzyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and pyridazine rings could contribute to the compound’s stability. The ethyl ester group might make the compound more polar, while the chlorobenzyl group could add additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethyl ester group could influence its solubility, while the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Molecular Structure Analysis
The compound Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is part of a class of compounds synthesized for various research purposes, including the study of their molecular structure, antimicrobial activities, and potential as pharmacological agents. One such synthesis approach resulted in ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characterized by 1H NMR, mass spectral analysis, and X-ray diffraction. This compound exhibits intramolecular hydrogen bonds contributing to structural stability, with its molecular structure further stabilized by π…π interactions. The antimicrobial activities of this compound have been explored for their pharmacological importance, demonstrating the potential for further applications in medicinal chemistry (Achutha et al., 2017).
Potential Antimicrobial Agents
Research into new quinazolines synthesized from reactions involving similar compounds has shown that these can be converted into potential antimicrobial agents. The study synthesizes and characterizes new compounds, demonstrating their antibacterial and antifungal activities against a range of pathogens. This highlights the broader applicability of such compounds in developing new antimicrobial therapies (Desai et al., 2007).
Chemical Transformations and Biological Activity
Further research into ethyl imidate hydrochlorides derived from similar chemical structures led to the synthesis of Schiff and Mannich bases of isatin derivatives with promising biological activities. These derivatives were synthesized through reactions with ethyl carbazate and further chemical treatments, revealing potential for pharmaceutical applications due to their chemical properties (Bekircan & Bektaş, 2008).
Antimicrobial and Antioxidant Screening
The synthesized compounds from related chemical reactions have undergone screening for their antimicrobial activity against various microorganisms, with some proving to be active. This underscores the significance of such compounds in the search for new antimicrobial agents. Additionally, the antioxidant properties of these compounds have been evaluated, indicating their potential utility in various pharmacological contexts (Dey et al., 2022).
Herbicidal Activities
Novel pyridazine derivatives synthesized from similar compounds have been evaluated for their herbicidal activities, demonstrating significant potential in agricultural applications. This research underscores the versatility of such compounds beyond pharmacological uses, highlighting their utility in developing new herbicides (Xu et al., 2008).
作用機序
将来の方向性
The future directions for this compound would depend on its intended applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the compound could be modified to improve its properties or to create new compounds with different activities .
特性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-20(26)19-17(22-13-14-8-10-15(21)11-9-14)12-18(25)24(23-19)16-6-4-3-5-7-16/h3-12,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQZYYBXKIWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)
